Fmoc-D-Ala(2-Anth)-OH
Description
Fmoc-D-Ala(2-Anth)-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-alanine derivative featuring an anthracene (2-Anth) substituent on the β-carbon of the alanine side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce conformationally constrained or aromatic motifs into peptide sequences. The anthracene group, a polycyclic aromatic hydrocarbon, confers unique electronic and steric properties, enabling applications in fluorescence studies, supramolecular assembly, and materials science .
Properties
IUPAC Name |
(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQGAAWWCDXJIK-SSEXGKCCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Ala(2-Anth)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced to the side chain of D-alanine through a coupling reaction. This can be done using a suitable anthracene derivative and a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers and large-scale reactors are often used to facilitate the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Ala(2-Anth)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of D-alanine.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or HOBt.
Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can be useful in studying redox processes.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is used for peptide bond formation.
Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions required.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields D-Ala(2-Anth)-OH.
Peptides: Coupling reactions result in the formation of peptides with the anthracene-modified D-alanine residue.
Scientific Research Applications
Chemistry
Fmoc-D-Ala(2-Anth)-OH is used in the synthesis of peptides and peptidomimetics. The anthracene moiety can serve as a fluorescent probe, allowing researchers to study peptide interactions and dynamics using fluorescence spectroscopy.
Biology
In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. The fluorescent properties of the anthracene moiety make it a valuable tool for imaging and tracking peptides in biological systems.
Medicine
The compound has potential applications in drug delivery and diagnostics. Peptides containing this compound can be used to target specific cells or tissues, and the fluorescence can be used for imaging and monitoring therapeutic delivery.
Industry
In the industrial sector, this compound can be used in the development of novel materials and sensors. The unique properties of the anthracene moiety can be exploited to create materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of Fmoc-D-Ala(2-Anth)-OH is primarily related to its ability to participate in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The anthracene moiety can interact with various molecular targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence the behavior and properties of the peptides in which this compound is incorporated.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares Fmoc-D-Ala(2-Anth)-OH with structurally analogous Fmoc-protected alanine derivatives:
Key Differences and Implications
Hydrophobicity and Gelation Behavior :
- This compound’s anthracene group likely confers high hydrophobicity (log P >5.5), aligning with Fmoc-dipeptides that form stiff gels at pH 4 due to rigid rod-like networks . In contrast, less hydrophobic analogs like Fmoc-L-Ala(Pyr)-OH (log P ~2.8–5.5) form self-supporting gels with syneresis .
- Pyrene-substituted analogs (e.g., Fmoc-D-Ala(Pyr)-OH) exhibit solubility enhancements when paired with hydrophilic Eg6 units, whereas anthracene’s bulkier structure may reduce solubility without such modifications .
Synthetic Efficiency :
- This compound’s synthesis likely follows standard Fmoc-SPPS protocols using carbodiimide coupling agents (e.g., EDC/HOBt) . However, steric hindrance from anthracene may reduce coupling efficiency compared to smaller substituents (e.g., cyclobutyl), necessitating optimized conditions such as extended reaction times or microwave assistance .
Functional Versatility: The anthracene moiety enables π-π stacking interactions, useful in designing peptide nanotubes or hydrogels with enhanced mechanical properties . Pyrene analogs, however, are tailored for circularly polarized luminescence (CPL) due to their excimer-forming capacity . Cyclobutyl-substituted derivatives (e.g., Fmoc-D-Ala(beta-cyclobutyl)-OH) improve peptide stability against enzymatic degradation, making them ideal for therapeutic peptides .
Rigorous quality control is critical to avoid undesired beta-Ala insertions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
